molecular formula C10H11ClF3NO B2996199 (1R,2S)-2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride CAS No. 1807939-30-5

(1R,2S)-2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride

Cat. No. B2996199
CAS RN: 1807939-30-5
M. Wt: 253.65
InChI Key: BXICBEGHRKQLTP-KZYPOYLOSA-N
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Description

(1R,2S)-2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of fluorous derivatives of amines, including those structurally related to "(1R,2S)-2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride," have been explored to facilitate resolutions of enantiomers through novel methods, showing the compound's relevance in stereochemical applications and the study of their circular dichroism (Szabó et al., 2006).
  • Research on lipase-catalyzed hydrolytic resolution highlights the compound's role as a key building block in synthesizing Ticagrelor, an antiplatelet drug, demonstrating its importance in pharmaceutical manufacturing processes (Wang et al., 2019).

Novel Reactions and Potential Applications

  • Studies on intramolecular amination of nonclassical cyclopropylmethyl cations provide insights into creating amino alcohol derivatives, showing the compound's utility in generating novel molecular structures (Skvorcova et al., 2017).
  • Investigations into asymmetric alpha-substituted phenethylamines reveal the synthesis and potential analgesic activity of related compounds, suggesting pharmaceutical applications (Takahashi et al., 1984).

Advanced Materials and Coordination Chemistry

  • The creation of rhodium and iridium amino, amido, and aminyl radical complexes, which involve compounds similar in structure to "(1R,2S)-2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride," showcases the potential in materials science for creating advanced materials with unique electronic properties (Donati et al., 2008).

properties

IUPAC Name

(1R,2S)-2-[2-(trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-4-2-1-3-6(9)7-5-8(7)14;/h1-4,7-8H,5,14H2;1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXICBEGHRKQLTP-KZYPOYLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=CC=C2OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride

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